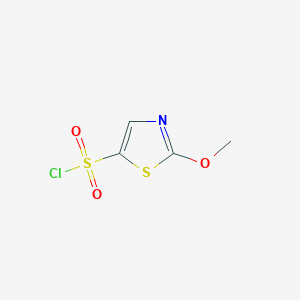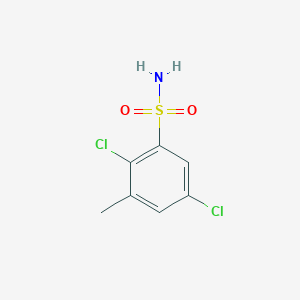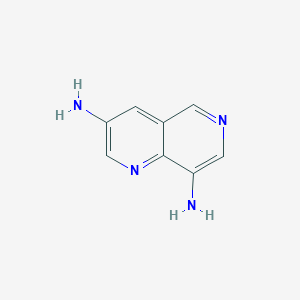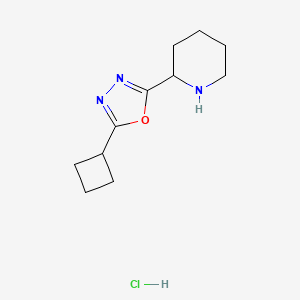
Dihydrochlorure de N-méthyl-2-(2-méthyl-1H-imidazol-1-yl)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(2-methyl-1h-imidazol-1-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C7H14ClN3 and its molecular weight is 175.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Methyl-2-(2-methyl-1h-imidazol-1-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-2-(2-methyl-1h-imidazol-1-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés de l'imidazole présentent une activité antibactérienne significative . Ils peuvent être utilisés dans le développement de nouveaux médicaments pour traiter les infections bactériennes.
Activité antimycobactérienne
Certains dérivés de l'imidazole ont été rapportés comme présentant une activité antimycobactérienne . Ils pourraient potentiellement être utilisés dans le traitement des maladies causées par Mycobacterium tuberculosis .
Activité anti-inflammatoire
Les dérivés de l'imidazole peuvent également présenter des propriétés anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de médicaments anti-inflammatoires.
Activité antitumorale
Certains dérivés de l'imidazole ont montré une activité antitumorale . Ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Activité antidiabétique
Les dérivés de l'imidazole peuvent présenter une activité antidiabétique . Ils pourraient potentiellement être utilisés dans le traitement du diabète.
Activité antiallergique
Les dérivés de l'imidazole peuvent présenter une activité antiallergique . Ils pourraient être utilisés dans le développement de médicaments pour traiter les allergies.
Activité antivirale
Les dérivés de l'imidazole peuvent également présenter des propriétés antivirales . Cela en fait des candidats potentiels pour le développement de médicaments antiviraux.
Activité antifongique
Les dérivés de l'imidazole peuvent présenter une activité antifongique . Ils pourraient être utilisés dans le développement de médicaments antifongiques.
Propriétés
Numéro CAS |
1059626-16-2 |
|---|---|
Formule moléculaire |
C7H14ClN3 |
Poids moléculaire |
175.66 g/mol |
Nom IUPAC |
N-methyl-2-(2-methylimidazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-7-9-4-6-10(7)5-3-8-2;/h4,6,8H,3,5H2,1-2H3;1H |
Clé InChI |
ZLGOCJWMBWUONI-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CCNC.Cl.Cl |
SMILES canonique |
CC1=NC=CN1CCNC.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)





![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)


![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

